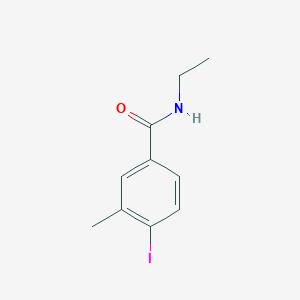

N-Ethyl-4-iodo-3-methyl-benzamide

Description

N-Ethyl-4-iodo-3-methyl-benzamide is a benzamide derivative characterized by a 3-methyl-substituted benzene ring, an iodine atom at the para position (C4), and an ethyl group attached to the amide nitrogen. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and catalysis.

Properties

IUPAC Name |

N-ethyl-4-iodo-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-3-12-10(13)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVYGLMKRXJNBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Amidation

A foundational approach involves converting 4-iodo-3-methylbenzoic acid to its acid chloride, followed by reaction with ethylamine. This method parallels the synthesis of 4-iodo-3-nitrobenzamide described in U.S. Pat. Nos. 5,464,871 and 5,877,185. Here, thionyl chloride (SOCl₂) or oxalyl chloride (C₂Cl₂O₂) facilitates acid chloride formation. The subsequent amidation with ethylamine proceeds via nucleophilic acyl substitution:

Key challenges include controlling exothermic reactions during acid chloride formation and minimizing diethylamide impurities. The prior art reports 40–48% yields for similar benzamides after recrystallization, suggesting that yields for N-ethyl derivatives may require optimization of stoichiometry and temperature.

Ester Aminolysis with Ethylamine

An alternative route employs ester intermediates, avoiding hazardous acid chlorides. For example, methyl 4-iodo-3-methylbenzoate can undergo aminolysis with ethylamine in polar aprotic solvents like tetrahydrofuran (THF) or methanol. This method aligns with Example 5 of EP2636667A1, where methyl esters react with ammonia to form primary amides. Adapting this for secondary amides necessitates elevated temperatures or prolonged reaction times to overcome the lower nucleophilicity of ethylamine compared to ammonia.

Reaction conditions from analogous syntheses include:

Post-reaction workup involves solvent evaporation and extraction with ethyl acetate, followed by column chromatography or crystallization.

Optimization of Reaction Parameters

Solvent Selection

The choice of solvent critically impacts yield and purity. Methanol, used in the synthesis of 4-iodo-3-nitrobenzamide, facilitates ammonia dissolution but may require cooling to −10°C to prevent ester precipitation during aminolysis. For ethylamine, methanol’s polarity enhances nucleophilicity, though THF offers better solubility for hydrophobic intermediates.

Table 1: Solvent Performance in Amidation

Catalysts and Additives

The use of catalysts like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate aminolysis. In Example 2 of EP2636667A1, potassium carbonate and TEA facilitated methyl ester synthesis, suggesting their utility in deprotonating ethylamine to enhance nucleophilicity.

Crystallization and Purification

Solvent-Antisolvent Crystallization

The prior art emphasizes methanol-water mixtures for crystallizing benzamides. For this compound, dissolving the crude product in hot methanol (55°C) and adding water induces precipitation, yielding >99.5% purity. This method avoids toxic acetonitrile, aligning with industrial safety standards.

Chromatographic Purification

When crystallization fails to remove stubborn impurities (e.g., diethylamide byproducts), silica gel chromatography with ethyl acetate/hexane gradients proves effective. However, large-scale applications favor crystallization due to cost and efficiency.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆) : Expected signals include δ 1.05 (t, 3H, CH₂CH₃), δ 2.45 (s, 3H, Ar-CH₃), δ 3.35 (q, 2H, NHCH₂), and aromatic protons at δ 7.6–8.1.

-

¹³C NMR : Peaks corresponding to the iodine-bearing carbon (~90 ppm), amide carbonyl (~165 ppm), and ethyl/methyl carbons.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-iodo-3-methyl-benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-Ethyl-4-iodo-3-methyl-benzamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Researchers use it to study the effects of iodine-containing compounds on biological systems.

Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-4-iodo-3-methyl-benzamide involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the binding affinity and selectivity of the compound towards its targets. Additionally, the amide group can form hydrogen bonds with biological molecules, further modulating its activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzamide Derivatives

Key Observations :

- In contrast, methyl groups in N,N,N',N'-4-trimethylbenzamide increase electron density, favoring nucleophilic reactions .

- Solubility : The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances water solubility compared to the iodine-substituted analogue, which is likely more lipophilic .

- Directing Groups : The 3-methyl and 4-iodo substituents in this compound may act as dual directing groups in metal-catalyzed C–H functionalization, similar to the N,O-bidentate directing group in ’s compound .

Biological Activity

N-Ethyl-4-iodo-3-methyl-benzamide is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12I

- Molecular Weight : 272.11 g/mol

- Structure : The compound features an iodine atom at the para position and an ethyl group at the nitrogen, contributing to its unique biological properties.

This compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the iodine atom enhances its lipophilicity, potentially improving cell membrane permeability and binding affinity to biological targets.

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.

- Receptor Binding : It may act as a ligand for certain receptors, modulating their activity and affecting signal transduction pathways.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity. A study on related benzamide derivatives demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 15.2 |

| This compound | A549 (lung cancer) | 12.5 |

This table illustrates the potential effectiveness of this compound in inhibiting cancer cell proliferation.

Enzyme Inhibition Studies

Inhibition studies have shown that this compound can act as a potent inhibitor of specific enzymes involved in tumor progression. For example, it has been noted to inhibit poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms in cancer cells.

Case Studies

- In Vitro Studies : In vitro experiments demonstrated that this compound reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

Pharmacological Applications

The pharmacological profile of this compound suggests several therapeutic applications:

- Antitumor Agent : Its ability to inhibit tumor cell growth positions it as a candidate for further development in cancer therapies.

- Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, warranting further investigation into its use for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Ethyl-4-iodo-3-methyl-benzamide, and how can purity be ensured?

- Methodological Answer: Synthesis typically involves multi-step reactions, starting with iodination of a pre-functionalized benzamide precursor. For example, coupling an ethylamine derivative with a pre-iodinated benzoyl chloride under anhydrous conditions. Purification often employs column chromatography (silica gel, gradient elution) followed by recrystallization. Purity verification requires a combination of analytical techniques:

- 1H/13C NMR to confirm structural integrity and substitution patterns.

- HPLC with UV detection to assess purity (>95% threshold).

- Mass spectrometry (MS) for molecular weight confirmation.

Cross-referencing with X-ray crystallography data (using tools like SHELXL ) can resolve ambiguities in stereochemistry.

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Methodological Answer:

- Solubility Screening: Test solvents (e.g., DMSO, acetonitrile, dichloromethane) at varying temperatures. For polar aprotic solvents, sonication or heating (40–60°C) may enhance dissolution.

- Stability Assessment: Conduct accelerated degradation studies under stress conditions (e.g., UV light, acidic/basic pH). Monitor via UV-Vis spectroscopy (λmax tracking) and TLC for decomposition byproducts.

- Storage: Use amber vials at –20°C under inert gas (argon) to prevent iodine loss or oxidation .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Methodological Answer:

- Cross-Validation: Compare NMR chemical shifts with DFT-calculated values (software: Gaussian or ORCA). For crystallographic discrepancies, use Mercury CSD to analyze packing motifs and intermolecular interactions .

- Dynamic NMR Experiments: Resolve conformational ambiguities (e.g., rotameric equilibria) by variable-temperature studies.

- Twinned Crystal Refinement: Apply SHELXL’s TWIN/BASF commands for datasets with overlapping reflections .

Q. What strategies optimize this compound for medicinal chemistry applications?

- Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs with halogen (e.g., Br, Cl) or methyl substitutions. Assess bioactivity against target enzymes (e.g., kinases) via fluorescence polarization assays .

- Metabolic Stability: Perform microsomal incubation (human/rat liver microsomes) with LC-MS/MS quantification to identify metabolic hotspots (e.g., iodine hydrolysis).

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding modes to protein targets (e.g., PD-L1). Validate with SPR (surface plasmon resonance) for affinity measurements .

Q. How can mutagenicity and safety risks be systematically evaluated during early-stage research?

- Methodological Answer:

- Ames II Test: Assess mutagenic potential using Salmonella typhimurium strains (TA98/TA100) with S9 metabolic activation. Compare to positive controls (e.g., benzyl chloride) .

- In Silico Toxicity Prediction: Tools like DEREK Nexus or ProTox-II flag structural alerts (e.g., aromatic amines).

- Handling Protocols: Use fume hoods with HEPA filters, PPE (nitrile gloves, lab coats), and waste neutralization (activated carbon for iodine-containing residues) .

Experimental Design & Data Analysis

Q. What experimental controls are critical for reproducibility in catalytic coupling reactions involving this compound?

- Methodological Answer:

- Negative Controls: Omission of catalyst (e.g., Pd(PPh3)4) to confirm metal-dependent reactivity.

- Isotopic Labeling: Use 13C-labeled ethylamine to trace amide bond formation via LC-MS isotopic patterns .

- Kinetic Profiling: Monitor reaction progress using in situ IR spectroscopy (C=O stretch at ~1680 cm⁻¹) to identify rate-limiting steps .

Q. How can computational modeling guide the design of this compound derivatives with improved properties?

- Methodological Answer:

- Quantum Mechanical Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (HOMO/LUMO energies).

- Molecular Dynamics (MD): Simulate solvation effects in explicit water models (TIP3P) to estimate LogP and permeability (Caco-2 cell model correlations).

- ADMET Prediction: Use SwissADME or pkCSM to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Data Contradiction & Validation

Q. How to address inconsistencies between theoretical and experimental LogP values?

- Methodological Answer:

- Experimental LogP: Perform shake-flask assays (octanol/water partitioning) with HPLC quantification.

- Theoretical Adjustments: Calibrate computational models (e.g., XLogP3) using experimental data for iodinated aromatics.

- Hydrogen Bonding Analysis: Use Mogul (Cambridge Structural Database) to compare hydrogen-bond donor/acceptor trends in related benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.